

Cross-validation of experimental and computational data for Bis(4-iodophenyl)amine

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Compound of Interest

Compound Name: *Bis(4-iodophenyl)amine*

Cat. No.: *B1590422*

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An In-Depth Guide to the Cross-Validation of Experimental and Computational Data for **Bis(4-iodophenyl)amine**

Authored by a Senior Application Scientist

In the landscape of modern chemical research and drug development, the principle of cross-validation is not merely a procedural step but the cornerstone of data integrity. For novel or modified small molecules like **Bis(4-iodophenyl)amine**, a diarylamine with significant potential in materials science and as a synthetic intermediate, relying on a single source of data—be it experimental or computational—is a precarious strategy. Experimental results can be subject to environmental artifacts and impurities, while computational models, powerful as they are, are fundamentally approximations of complex quantum mechanical realities.

This guide provides a comprehensive framework for the cross-validation of key structural and spectroscopic data for **Bis(4-iodophenyl)amine**. We will detail the necessary experimental characterization techniques and juxtapose them with a robust computational chemistry protocol using Density Functional Theory (DFT). The objective is to demonstrate how these two domains, when used in concert, provide a validated, high-confidence molecular profile that is essential for any subsequent research, development, or regulatory submission. We will explore not just the "how" but the critical "why" behind our methodological choices, ensuring a self-validating and scientifically rigorous workflow.

The Rationale for a Dual-Pronged Approach: Experiment and Theory

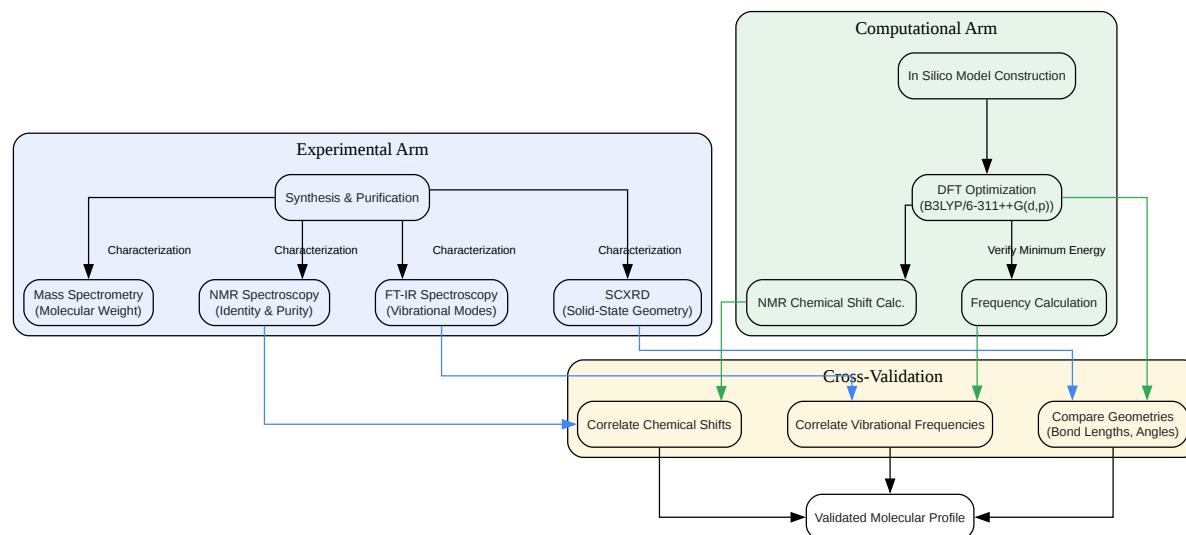
The synergy between empirical measurement and theoretical calculation provides a level of analytical certainty that neither can achieve alone.

- **Experimental Data (The "Ground Truth"):** Techniques like Single-Crystal X-ray Diffraction (SCXRD), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) Spectroscopy provide direct physical measurements of the molecule's properties. SCXRD, for instance, gives us a precise snapshot of the molecule's solid-state conformation, including bond lengths and angles. However, this represents a low-energy state in a crystalline lattice, which may not fully capture its behavior in solution or in the gas phase.
- **Computational Data (The "Idealized Model"):** Computational methods, particularly DFT, calculate the molecule's properties from first principles in a perfectly isolated, gaseous state at 0 Kelvin.^{[1][2]} This provides an unadulterated view of the molecule's intrinsic geometry and vibrational frequencies. By comparing this ideal model to the experimental ground truth, we can understand how intermolecular forces in the crystal lattice might influence its structure. Discrepancies between the two can be as illuminating as concurrences, revealing areas of molecular flexibility or significant crystal packing effects.

This guide will proceed through the necessary steps to acquire, process, and compare these two data sets for **Bis(4-iodophenyl)amine**.

Overall Validation Workflow

Below is a diagrammatic representation of the comprehensive validation workflow, illustrating the interplay between the experimental and computational arms of the investigation.

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Caption: Workflow for cross-validation of **Bis(4-iodophenyl)amine**.

Experimental Characterization Protocol

The synthesis and characterization must be conducted with high rigor to ensure the experimental data is a reliable benchmark. Diarylamines are often synthesized via cross-coupling reactions.[3][4]

Step 2.1: Synthesis and Purification

A common and effective method for synthesizing diarylamines is the Buchwald-Hartwig amination. This protocol is chosen for its high functional group tolerance and efficiency.

- Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add 4-iodoaniline (1.1 eq.), 1-bromo-4-iodobenzene (1.0 eq.), Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).
- Solvent and Base: Add anhydrous toluene as the solvent, followed by sodium tert-butoxide (NaO^tBu , 1.4 eq.) as the base.
- Reaction Execution: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purification: Purify the crude product via column chromatography on silica gel to yield **Bis(4-iodophenyl)amine** as a solid. Recrystallization from a solvent system like ethanol/hexane is performed to obtain high-purity crystals suitable for analysis.

Trustworthiness Check: The identity and purity of the synthesized compound must be confirmed before advanced characterization. This is achieved through NMR and Mass Spectrometry.

Step 2.2: Spectroscopic and Structural Analysis

- NMR Spectroscopy (^1H and ^{13}C):
 - Protocol: Dissolve ~5-10 mg of the purified product in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
 - Rationale: NMR confirms the molecular structure by showing the chemical environment and connectivity of hydrogen and carbon atoms. For **Bis(4-iodophenyl)amine**, one would expect to see characteristic aromatic proton signals, likely two distinct doublets due to the symmetry of the molecule.[3][5]

- Mass Spectrometry (MS):
 - Protocol: Analyze the sample using Electrospray Ionization (ESI) or another soft ionization technique.
 - Rationale: MS confirms the molecular weight of the compound. For $C_{12}H_9I_2N$, the expected monoisotopic mass is approximately 420.88 g/mol .^[6]
- FT-IR Spectroscopy:
 - Protocol: Prepare a sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Scan from 4000 to 400 cm^{-1} .
 - Rationale: FT-IR identifies functional groups by their characteristic vibrational frequencies. Key expected peaks include the N-H stretch ($\sim 3400\text{ cm}^{-1}$), C-N stretch ($\sim 1300\text{ cm}^{-1}$), aromatic C=C stretches ($\sim 1600\text{-}1450\text{ cm}^{-1}$), and the C-I stretch in the far-IR region ($\sim 500\text{ cm}^{-1}$).
- Single-Crystal X-ray Diffraction (SCXRD):
 - Protocol: Grow suitable single crystals via slow evaporation of a saturated solution. Mount a crystal on a goniometer and collect diffraction data using a diffractometer with Mo or Cu $K\alpha$ radiation.
 - Rationale: SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.^[7] It provides the definitive experimental data on bond lengths, bond angles, and dihedral angles for comparison with the computational model.

Computational Modeling Protocol

The computational protocol is designed to derive the optimized gas-phase geometry and vibrational frequencies of an isolated **Bis(4-iodophenyl)amine** molecule.

Step 3.1: In Silico Model Construction

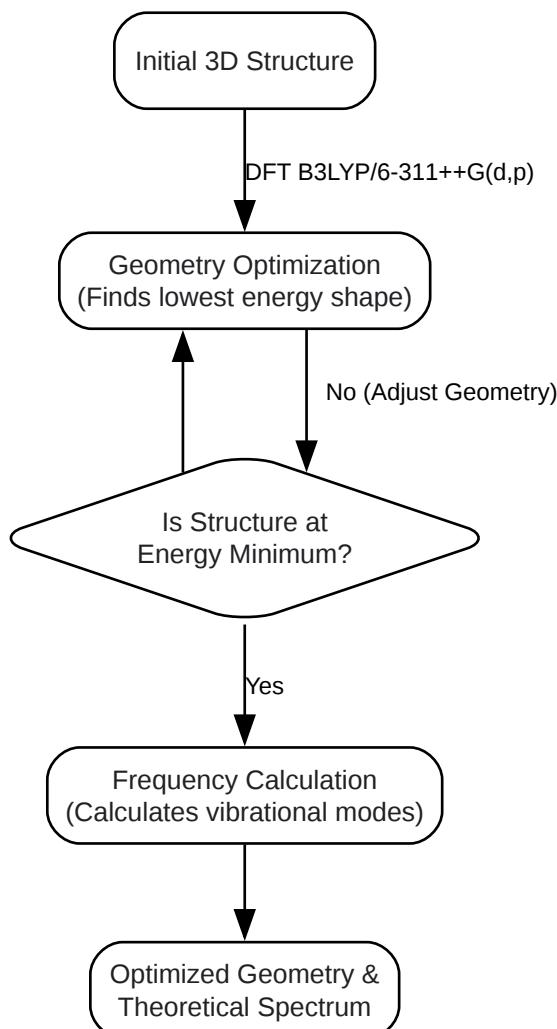
- Structure Drawing: Build the 3D structure of **Bis(4-iodophenyl)amine** using molecular modeling software (e.g., GaussView, Avogadro).

- Initial Cleanup: Perform an initial geometry optimization using a computationally inexpensive force field (e.g., UFF) to obtain a reasonable starting structure.

Step 3.2: Density Functional Theory (DFT) Calculation

The choice of functional and basis set is critical for accuracy.

- Methodology: We will use the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[\[1\]](#) [\[8\]](#)
 - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules. [\[9\]](#)
 - 6-311++G(d,p) Basis Set: This is a triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing lone pairs and non-covalent interactions. The (d,p) indicates the addition of polarization functions, which allow for more flexibility in describing bond shapes and are crucial for accurate geometry optimization.[\[2\]](#)
- Protocol:
 - Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify a geometry optimization (Opt) followed by a frequency calculation (Freq).
 - Execution: Run the calculation. The optimization will iteratively solve the Schrödinger equation to find the lowest energy conformation of the molecule.
 - Verification: The frequency calculation serves two purposes:
 - It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
 - It provides the theoretical vibrational frequencies for comparison with the experimental FT-IR spectrum.



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